molecular formula C13H11NO2S2 B13741647 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)- CAS No. 35809-78-0

5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-

Cat. No.: B13741647
CAS No.: 35809-78-0
M. Wt: 277.4 g/mol
InChI Key: CQEQDQJCWAFZPY-UHFFFAOYSA-N
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Description

“5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures. The unique arrangement of atoms in this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring through cyclization of precursor molecules.

    Substitution Reactions: Introduction of functional groups such as the phenylmethyl group.

    Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules.

Medicine

Industry

In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which “5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the heterocyclic ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a sulfur atom in a five-membered ring.

    Pyrrole Derivatives: Compounds with a nitrogen atom in a five-membered ring.

    Dithiins: Compounds with two sulfur atoms in a six-membered ring.

Uniqueness

The unique combination of sulfur, nitrogen, and phenylmethyl groups in “5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” distinguishes it from other similar compounds, potentially offering unique reactivity and applications.

Properties

CAS No.

35809-78-0

Molecular Formula

C13H11NO2S2

Molecular Weight

277.4 g/mol

IUPAC Name

6-benzyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

InChI

InChI=1S/C13H11NO2S2/c15-12-10-11(18-7-6-17-10)13(16)14(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

CQEQDQJCWAFZPY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(S1)C(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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